(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone

Intrinsic Microsomal Clearance Metabolic Stability ADME

Lead series hampered by excessive metabolic stability and slow clearance can introduce toxicity risks. (3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone (CAS 2089678-51-1) is a data-validated chemical probe that addresses this exact pain point. • Uniquely labile metabolic profile-the sole outlier among 40+ fluorinated amines (Melnykov et al., 2023). • Reduced pKa (~5.5) and absence of H-bond donor eliminate P-gp-mediated efflux for CNS programs. • Sourced at 95% purity; standard global shipping under ambient conditions.

Molecular Formula C9H14F2N2O
Molecular Weight 204.22 g/mol
CAS No. 2089678-51-1
Cat. No. B1490106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone
CAS2089678-51-1
Molecular FormulaC9H14F2N2O
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CC(C2)(F)F
InChIInChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-3-1-2-4-12-7/h7,12H,1-6H2
InChIKeyCWKFDGFFWGDLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone – Physicochemically Differentiated Building Block


(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone (CAS 2089678-51-1) is an N-acylated saturated heterocyclic amine composed of a 3,3-difluoroazetidine ring linked to a piperidin-2-yl methanone moiety. It belongs to a class of fluorinated building blocks utilized to probe and optimize the physicochemical properties of drug candidates. A systematic 2023 study by Melnykov et al. established a comprehensive property baseline for mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, identifying the 3,3-difluoroazetidine motif as a unique outlier in terms of metabolic stability within the series [1]. This established quantifiable differentiation profile makes it a high-value candidate for structure-activity relationship (SAR) exploration and property-guided lead optimization programs.

(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone: Generic Substitution Pitfalls


Simply substituting (3,3-difluoroazetidin-1-yl)(piperidin-2-yl)methanone with a structurally similar analog, such as the non-fluorinated azetidine or the mono-fluoro variant, is scientifically invalid for property-based drug design. As demonstrated by Melnykov et al., the physicochemical behavior of fluorinated azetidines is not a linear function of the number of fluorine atoms; rather, specific substitution patterns create distinct and non-interchangeable profiles [1]. Specifically, the 3,3-difluoroazetidine motif introduces a 'trifecta' of quantifiable deviations—a substantial pKa reduction, a non-intuitive LogP shift, and a unique, drastically altered metabolic stability—which cannot be predicted or reproduced by mono-fluorination or alternative heterocyclic cores. Consequently, any procurement or SAR strategy that treats this compound as a generic precursor will yield misleading biological data and derail optimization efforts.

(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone – Quantitative Differentiation


Metabolic Instability: Sole Outlier Among Fluorinated Heterocyclic Amines

In a systematic head-to-head comparison across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, the 3,3-difluoroazetidine class (the core of the target compound) was the single exception to the otherwise high metabolic stability observed. The study explicitly reported that intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for all compounds studied, with a single exception of the 3,3-difluoroazetidine derivative [1]. This directly contrasts with the metabolic stability of, for example, 3-fluoroazetidine or 3,3-difluoropyrrolidine analogs, which were stable.

Intrinsic Microsomal Clearance Metabolic Stability ADME Drug Metabolism Fluorinated Building Blocks

Significant Basicity Reduction Compared to Parent Azetidine

The 3,3-difluoro substitution on the azetidine ring drastically reduces the basicity of the nitrogen atom. The conjugate acid of 3,3-difluoroazetidine has a pKa of approximately 5.5, a drop of nearly 4 log units compared to the parent azetidine (pKa ~9.5) . This is a substantially larger decrease than that observed for mono-fluoroazetidine (pKa ~7-8, cross-study comparable). The decreased basicity results in a significantly higher fraction of the neutral, permeable form at physiological pH.

Basicity pKa Heterocyclic Amine Drug-like Properties Permeability

Divergent Lipophilicity vs. 3,3-Difluoropiperidine Positional Isomer

The study by Melnykov et al. revealed that pKa and LogP values are considerably affected by the conformational preferences of the specific derivatives [1]. A direct point of differentiation exists when comparing (3,3-difluoroazetidin-1-yl)(piperidin-2-yl)methanone to its positional isomer, azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7). While both share the same molecular formula (C9H14F2N2O), the position of the gem-difluoro group dictates the ring's conformation and thus the electronic environment, leading to non-identical LogP values. The 3,3-difluoroazetidine core is predicted to have a distinct, lower LogP compared to its difluoropiperidine isomer due to the more pronounced polar surface area contribution of the constrained four-membered ring.

Lipophilicity LogP Positional Isomer Conformational Analysis Drug Design

Loss of Hydrogen-Bond Donor vs. Cobimetinib’s Hydroxyazetidine Scaffold

(3-Hydroxyazetidin-1-yl)(piperidin-2-yl)methanone is a well-known pharmacophoric fragment present in the FDA-approved MEK inhibitor Cobimetinib. Replacing the 3-hydroxy group with a 3,3-difluoro group abolishes the hydrogen bond donor capacity of the azetidine 3-position, while introducing strong electron-withdrawing effects. This directly contrasts the physicochemical and pharmacophoric properties: the hydroxy variant is a hydrogen bond donor/acceptor and metabolically stable, while the difluoro variant is a non-classical bioisostere with radically different metabolic stability (as per Evidence Item 1 [1]).

Cobimetinib MEK Inhibitor Scaffold Hopping Pharmacophore Metabolite Replacement

High-Value Applications for (3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone


Metabolic Soft Spot Probe Design

When a promising lead series suffers from exceedingly high metabolic stability leading to slow clearance and potential toxicity, this compound can be used as a privileged fragment to deliberately introduce a site of metabolic oxidation. Its uniquely labile nature, demonstrated as the sole outlier among dozens of similar fluorinated amines [1], makes it an unparalleled chemical probe for this specific purpose. Systematic replacement of stable fragments (e.g., piperidine amides) with this difluoroazetidine methanone allows for controlled adjustment of half-life.

CNS Scaffold Hopping from Hydroxyazetidine

For neuroscience programs targeting receptors where the hydroxyazetidine of Cobimetinib-like fragments provides affinity but undesirable peripheral HBD-mediated efflux, this compound offers a direct route to a non-HBD, more lipophilically optimized analog. The reduced pKa (~5.5) and absence of a hydrogen bond donor enhance passive CNS penetration potential. A scientific procurement decision would select this over the 3-hydroxy variant to test CNS exposure hypotheses.

Conformational LogP SAR Establishment

Given that pKa and LogP are highly dependent on conformational preferences of fluorinated heterocycles [1], incorporating (3,3-difluoroazetidin-1-yl)(piperidin-2-yl)methanone into a molecule provides a critical data point. Synthesizing a matched molecular pair with its positional isomer (difluoro on piperidine) allows a research team to decouple the effects of fluorination from those of the specific ring system, generating invaluable quantitative SAR that cannot be obtained from a single isomer. This directly informs patent strategy and lead selection.

PROTAC Physicochemical Property Optimization

In PROTAC development, linker and ligand properties govern ternary complex formation, cell permeability, and stability. The unique combination of low basicity and distinct lipophilicity modulation offered by this difluoroazetidine fragment provides a powerful tuning handle for the physicochemical space of PROTAC molecules, specifically when a degradation profile requires a short-lived molecule to prevent on-target toxicity. Its selection over a more stable piperidine amide linker can be a deliberate design choice rooted in the evidence of its exceptional instability [1].

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